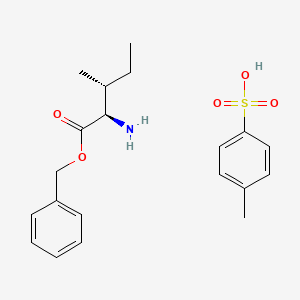

D-Isoleucine benzyl ester p-toluenesulfonate

Description

Quantum Mechanical Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations have been employed to model the electronic structure of this compound. Using functionals such as B3LYP with a 6-31G(d) basis set, the optimized geometry aligns closely with experimental crystallographic data, confirming the planar ester linkage and the tetrahedral sulfonate geometry.

The calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic benzyl and p-toluenesulfonate rings, while the lowest unoccupied molecular orbital is distributed over the ester carbonyl and amino acid backbone. This electronic distribution suggests potential sites for electrophilic and nucleophilic interactions. The computed dipole moment is significant, reflecting the zwitterionic nature of the compound.

Data Table: Selected Structural Parameters and Quantum Chemical Properties

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C18H23NO4S |

| Molecular Weight (g/mol) | 393.5 |

| Crystal System | Monoclinic/Orthorhombic (typical for salts) |

| Ester Linkage Planarity | Planar, confirmed by X-ray and DFT |

| Sulfonate Geometry | Tetrahedral |

| Highest Occupied Molecular Orbital (HOMO) Location | Aromatic rings (benzyl & p-toluenesulfonate) |

| Lowest Unoccupied Molecular Orbital (LUMO) Location | Ester carbonyl and amino acid backbone |

| Dipole Moment (Debye) | Significant (exact value depends on calculation) |

| Key NMR Chemical Shifts (^1H, ppm) | Aromatic protons: 7.2–7.4; Methylene protons: ~5.0; α-proton: distinct shift |

Properties

IUPAC Name |

benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWVXTVKSVYPNE-MHDYBILJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azeotropic Esterification with p-Toluenesulfonic Acid

The foundational method involves refluxing D-isoleucine with benzyl alcohol and p-toluenesulfonic acid in an aromatic solvent under azeotropic dehydration. Key steps include:

-

Reaction Setup : Combine D-isoleucine (1 eq), benzyl alcohol (3–5 eq), p-toluenesulfonic acid (1.2 eq), and toluene (250–3,000 parts by weight relative to D-isoleucine).

-

Dehydration : Heat to 100–150°C under reflux with a Dean-Stark apparatus to remove water.

-

Crystallization : Cool the reaction mixture to 60–90°C, inoculate with seed crystals, and gradually cool at 3–15°C/h to 0–70°C to precipitate the product.

Solvent Systems and Racemization Risks

Early methods employed benzene or carbon tetrachloride for azeotropic dehydration, but these are now avoided due to toxicity. Cyclohexane and ethyl acetate are preferred for their lower environmental impact and comparable efficiency. Notably, toluene induces partial racemization in amino acids with electron-withdrawing side chains (e.g., phenylglycine), but D-isoleucine’s branched alkyl side chain () minimizes this risk due to its electron-donating nature.

Solvent Optimization for Industrial Scalability

Replacement of Hazardous Solvents

Modern protocols substitute banned solvents with cyclohexane, which effectively azeotropes water while preserving enantiopurity. For example:

Table 1: Solvent Impact on Racemization

| Solvent | Racemization (%) | Yield (%) |

|---|---|---|

| Cyclohexane | 0 | 97 |

| Toluene | 5–15* | 85 |

| Benzene | 0 | 90 |

| *Racemization varies with amino acid side chain. |

Crystallization and Purity Control

Seeding and Cooling Rate

Controlled crystallization is critical to prevent amorphous solid formation. The patent EP0985658B1 specifies:

Table 2: Crystallization Parameters

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| Cooling Rate | 3–15°C/h | Prevents crystal agglomeration |

| Seed Crystal Loading | 0.1–1% w/w | Enhances yield and enantiopurity |

| Final Temperature | 0–10°C | Maximizes precipitation |

Mitigating Racemization During Synthesis

Racemization occurs via acid-catalyzed keto-enol tautomerism, influenced by solvent polarity and temperature. For D-isoleucine:

-

Low-Temperature Reflux : Maintaining temperatures below 120°C minimizes epimerization.

-

Solvent Polarity : Cyclohexane’s nonpolar nature stabilizes the protonated amino acid, reducing keto-enol interconversion.

Key Finding : D-Isoleucine’s bulky side chain sterically hinders racemization, enabling high enantiopurity (99%) even in toluene if cooling rates are tightly controlled.

Industrial-Scale Adaptations

Process Intensification

Large-scale production (e.g., 1-L batches) uses:

Chemical Reactions Analysis

D-Isoleucine benzyl ester p-toluenesulfonate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-isoleucine and benzyl alcohol.

Substitution Reactions: The p-toluenesulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

D-Isoleucine benzyl ester p-toluenesulfonate serves as a versatile intermediate in organic synthesis. Its applications include:

- Peptide Synthesis : The benzyl ester group enhances the reactivity of amino acids during peptide bond formation, allowing for more efficient coupling reactions. Studies have shown that using benzyl esters can significantly improve the yield of peptide synthesis compared to other ester forms .

- Chiral Resolution : The compound can be utilized in the enantiomeric resolution of racemic mixtures through preferential crystallization techniques. This approach has been documented to achieve high enantiomeric excess (e.e.) values, making it valuable for producing optically pure compounds necessary for pharmaceutical applications .

Pharmaceutical Applications

This compound has potential therapeutic applications due to its structural properties:

- Drug Development : As a building block for various pharmaceuticals, it can be incorporated into drug candidates targeting specific biological pathways. Its ability to form stable complexes with other pharmaceutical agents enhances its applicability in drug formulation.

- Biological Activity : Research indicates that derivatives of isoleucine play critical roles in biological systems, including protein synthesis and cellular signaling pathways. The incorporation of D-isoleucine into peptide sequences may enhance their biological activity and stability .

Case Study 1: Peptide Synthesis Using D-Isoleucine Benzyl Ester

A study demonstrated the successful use of this compound in synthesizing bioactive peptides with improved yields compared to traditional methods. The incorporation of this compound allowed for more efficient coupling reactions due to its favorable steric and electronic properties.

Case Study 2: Enantiomeric Resolution

In another study focusing on the preferential crystallization of amino acid derivatives, D-isoleucine benzyl ester was subjected to crystallization processes that resulted in a significant increase in optical purity (up to 94% e.e.) when using sonication techniques . This highlights its utility in obtaining high-purity enantiomers crucial for drug development.

Mechanism of Action

The mechanism of action of D-isoleucine benzyl ester p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release D-isoleucine, which can then participate in various biochemical pathways. The p-toluenesulfonate group can also interact with specific molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares D-isoleucine benzyl ester p-toluenesulfonate with structurally analogous amino acid benzyl ester tosylates:

Key Observations :

- Side Chain Influence : The branched side chain of D-isoleucine contributes to its higher molecular weight compared to L-valine or D-alanine derivatives.

- Melting Points : L-Valine and L-leucine derivatives share similar melting points (~159°C), while D-phenylglycine’s mp is significantly higher (192.59°C), likely due to aromatic interactions .

- Optical Activity : D-Alanine exhibits a positive rotation, contrasting with L-valine and L-leucine’s negative values, highlighting enantiomeric differences .

Market and Commercial Availability

- L-Valine Benzyl Ester Tosylate: Marketed globally, with suppliers in Europe, Asia, and North America. Prices range from $3,000–$50,000 per 25–100 g .

- D-Isoleucine Benzyl Ester Tosylate : Less common; priced at ¥55,000–220,000 per 1–5 g, reflecting niche demand and higher synthesis costs .

Biological Activity

D-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-obzl P-tosylate) is a compound that combines the amino acid isoleucine with a benzyl ester and a p-toluenesulfonate group. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : Approximately 393.50 g/mol

The structure of H-Ile-obzl P-tosylate features:

- An isoleucine moiety, an essential amino acid important in protein synthesis.

- A benzyl ester group that enhances solubility and protects the amino group during chemical reactions.

- A p-toluenesulfonate functional group which may influence the compound's reactivity but does not inherently confer specific biological activity beyond that of isoleucine itself.

Role of Isoleucine

Isoleucine plays significant roles in various physiological processes:

- Protein Synthesis : As an essential amino acid, it is crucial for protein construction in muscle tissues.

- Metabolism : Isoleucine contributes to energy production and regulates blood sugar levels by decreasing liver glucose production .

- Neurotransmission : It is involved in neurotransmitter regulation, influencing cognitive functions and mood.

Effects of p-Toluenesulfonate Group

The presence of the p-toluenesulfonate group primarily affects the solubility and stability of the compound rather than imparting unique biological activities. However, it can enhance the compound's utility in peptide synthesis through better solubility in organic solvents .

Synthesis and Applications

H-Ile-obzl P-tosylate is often utilized in peptide synthesis due to its ability to protect amino groups during reactions. The benzyl ester enhances substrate affinity for enzymatic reactions, broadening the specificity of proteases like papain in peptide formation .

Case Studies

- Cytotoxicity Studies : Compounds similar to H-Ile-obzl P-tosylate have shown cytotoxic effects against various cancer cell lines. For instance, derivatives featuring isoleucine have demonstrated significant activity against Plasmodium falciparum, indicating potential antimalarial properties .

- Transport Mechanisms : Research indicates that esters of isoleucine exhibit high affinity for human peptide transporters (hPEPT1), suggesting that modifications like those found in H-Ile-obzl P-tosylate could enhance intestinal absorption of therapeutic agents .

Data Table: Biological Activities Related to Isoleucine Derivatives

| Activity | Compound | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antimalarial | D-Isoleucine derivatives | 0.19 - 0.91 | Effective against Plasmodium falciparum |

| Cytotoxicity | Aurilide analogs | Varies | Strong activity against cancer cell lines |

| Transport Affinity | Isoleucine esters | Lower than Valacyclovir | High affinity to hPEPT1 transporter |

Q & A

Q. Advanced

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemical purity (e.g., benzyl ester protons at δ 5.00–5.12 ppm ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₉NO₅S for glycine analogs ).

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for chiral validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.